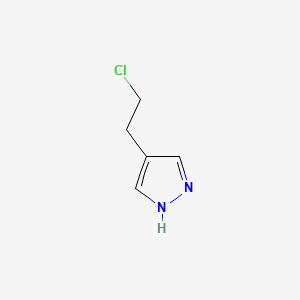

4-(2-chloroethyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c6-2-1-5-3-7-8-4-5/h3-4H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGYVEMTQPFYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597788 | |

| Record name | 4-(2-Chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438475-37-7 | |

| Record name | 4-(2-Chloroethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Chloroethyl)-1H-pyrazole: A Key Building Block in Medicinal Chemistry

Abstract

4-(2-Chloroethyl)-1H-pyrazole is a versatile heterocyclic intermediate that has garnered significant attention within the drug discovery and development landscape. Its unique structural motif, featuring a reactive chloroethyl side chain appended to a stable pyrazole core, renders it an invaluable building block for the synthesis of a diverse array of complex molecules. The pyrazole scaffold itself is a well-established pharmacophore, present in numerous approved therapeutic agents.[1] This guide provides a comprehensive overview of the essential physicochemical properties, synthesis, reactivity, and applications of this compound, offering a critical resource for researchers and scientists in medicinal chemistry and pharmaceutical development.

Chemical Identity and Physicochemical Properties

Accurate characterization of a synthetic intermediate is fundamental to its effective application. This section details the key identifiers and physicochemical properties of this compound, crucial for reaction planning, purification, and safety considerations.

Chemical Structure and Identifiers

The structure of this compound consists of a five-membered pyrazole ring substituted at the 4-position with a 2-chloroethyl group.

View Chemical Structure (DOT Script)

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 438475-37-7 | |

| Molecular Formula | C₅H₇ClN₂ | |

| Molecular Weight | 130.58 g/mol | |

| IUPAC Name | This compound | |

| InChI Key | KBGYVEMTQPFYBN-UHFFFAOYSA-N | |

| SMILES | C1=C(C=NN1)CCCl | Inferred |

Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experimental protocols.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Boiling Point | 282.9 ± 15.0 °C at 760 mmHg | |

| Purity | Typically ≥98% | |

| Storage Temperature | 4°C or room temperature in an inert atmosphere |

Synthesis and Purification

The reliable synthesis of this compound is paramount for its use in further chemical transformations. The most common and direct route involves the chlorination of its corresponding alcohol precursor, 2-(1H-pyrazol-4-yl)ethanol.

Synthetic Workflow: Chlorination of 2-(1H-Pyrazol-4-yl)ethanol

This transformation is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative synthesis based on standard chemical principles for the conversion of alcohols to alkyl chlorides.

Objective: To synthesize this compound from 2-(1H-pyrazol-4-yl)ethanol.

Materials:

-

2-(1H-Pyrazol-4-yl)ethanol (1.0 eq)[2]

-

Thionyl chloride (SOCl₂, 1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1H-pyrazol-4-yl)ethanol (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This step is critical to control the exothermic reaction between the alcohol and thionyl chloride, preventing potential side reactions.

-

Reagent Addition: Add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution over 15-30 minutes. The slow addition maintains the low temperature and ensures a controlled reaction rate.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice and saturated aqueous NaHCO₃ solution. This neutralizes the excess thionyl chloride and the HCl byproduct. Caution: This step is highly exothermic and will release gas (CO₂). Ensure adequate ventilation and perform this step in a fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Comparison of the obtained data with literature values for analogous structures provides definitive validation.[3]

Spectroscopic Characterization

-

¹H NMR: One would expect to see characteristic signals for the pyrazole ring protons (typically two singlets in the aromatic region, ~7.5-8.0 ppm). The ethyl chain would present as two triplets: one for the -CH₂- group adjacent to the pyrazole ring (~2.9-3.2 ppm) and another for the -CH₂-Cl group further downfield (~3.6-3.8 ppm). A broad singlet for the N-H proton would also be present.[3]

-

¹³C NMR: Signals for the three unique carbons of the pyrazole ring would be observed, along with two signals corresponding to the carbons of the ethyl chain.

-

IR Spectroscopy: Characteristic peaks would include a broad N-H stretch (~3100-3300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C=C and C=N stretches from the aromatic ring (~1400-1600 cm⁻¹), and a C-Cl stretch (~600-800 cm⁻¹).[4][5]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 130, along with a characteristic M+2 peak at m/z 132 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the dual reactivity of its structure. The pyrazole ring is a stable aromatic system, while the primary alkyl chloride provides a reactive electrophilic site.

Reactivity Profile

The primary mode of reactivity is nucleophilic substitution at the chloroethyl side chain. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This reaction is the cornerstone of its application as a building block. The pyrazole ring itself can undergo N-alkylation or N-acylation at the unsubstituted nitrogen atom.[6]

Caption: Primary reaction pathway for this compound.

Applications in Drug Discovery

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets.[1][7] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.[6][8][9]

This compound serves as a key intermediate to introduce the pyrazole-ethyl motif into larger molecules. This is particularly valuable in the synthesis of kinase inhibitors, where the pyrazole can form crucial hydrogen bonds within the ATP-binding site of the enzyme, and the ethyl linker provides a vector for connecting to other pharmacophoric elements. By reacting it with various amines, chemists can rapidly generate libraries of compounds for screening against biological targets.

Safety and Handling

This compound and its hydrochloride salt are classified as hazardous.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P310 (Immediately call a POISON CENTER/doctor).

All handling should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a strategically important molecule in the field of organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an ideal starting point for the elaboration of more complex, biologically active compounds. A thorough understanding of its physicochemical properties, handling requirements, and reaction profile, as outlined in this guide, is essential for any researcher aiming to leverage this potent building block in the pursuit of novel therapeutic agents.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. banglajol.info [banglajol.info]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 4-(2-chloroethyl)-1H-pyrazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of the heterocyclic compound 4-(2-chloroethyl)-1H-pyrazole. As a valuable building block in medicinal chemistry and drug development, a thorough understanding of its structural and electronic characteristics is paramount. This document consolidates predicted spectroscopic data based on established principles and spectral data from analogous compounds. It offers in-depth interpretations of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral patterns is explained, providing a framework for the characterization of this and similar pyrazole derivatives. Detailed experimental protocols for acquiring such data are also presented, ensuring this guide serves as a practical resource for researchers.

Introduction: The Significance of this compound

The pyrazole moiety is a cornerstone in the design of a vast array of biologically active molecules. Its presence in numerous approved drugs highlights its importance as a pharmacophore. The title compound, this compound, is a bifunctional molecule featuring a reactive chloroethyl side chain, making it a versatile intermediate for the synthesis of more complex drug candidates. Accurate and comprehensive spectroscopic characterization is the bedrock of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of such crucial intermediates.

This guide is structured to provide a holistic understanding of the spectroscopic signature of this compound. Each section is dedicated to a specific spectroscopic technique, presenting predicted data, a thorough interpretation, and the underlying scientific principles.

Molecular Structure and Predicted Spectroscopic Summary

The structure of this compound, with the IUPAC numbering scheme, is presented below. The subsequent sections will delve into the detailed interpretation of the predicted spectroscopic data summarized in the tables.

Diagram of the Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 (broad) | s | 1H | N-H |

| ~7.5 | s | 2H | H-3, H-5 |

| ~3.8 | t | 2H | -CH₂-Cl |

| ~3.0 | t | 2H | Pyrazole-CH₂- |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C-3, C-5 |

| ~115 | C-4 |

| ~45 | -CH₂-Cl |

| ~30 | Pyrazole-CH₂- |

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3000 | Medium, Broad | N-H stretch |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1550 | Medium | C=N stretch |

| ~1450 | Medium | C=C stretch |

| 750-700 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Assignment |

| 130/132 | High | [M]⁺ / [M+2]⁺ |

| 95 | Medium | [M - Cl]⁺ |

| 81 | High | [M - CH₂Cl]⁺ |

| 67 | Medium | [M - C₂H₄Cl]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of structurally similar compounds, including 4-chloro-1H-pyrazole and other substituted pyrazoles.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

-

N-H Proton (~12.5 ppm): The proton attached to the nitrogen of the pyrazole ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

-

Pyrazole Protons H-3 and H-5 (~7.5 ppm): Due to the symmetry of the 4-substituted pyrazole ring, the protons at positions 3 and 5 are chemically equivalent and are expected to appear as a singlet.

-

Chloroethyl Protons (-CH₂-Cl, ~3.8 ppm and Pyrazole-CH₂-, ~3.0 ppm): The two methylene groups of the chloroethyl side chain are diastereotopic and will appear as two distinct triplets due to coupling with each other. The methylene group attached to the chlorine atom is expected to be further downfield due to the electron-withdrawing effect of the chlorine.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

-

Pyrazole Carbons (C-3, C-5 at ~135 ppm and C-4 at ~115 ppm): Similar to the proton NMR, the C-3 and C-5 carbons are equivalent and will appear as a single peak. The C-4 carbon, to which the chloroethyl group is attached, will have a distinct chemical shift.

-

Chloroethyl Carbons (-CH₂-Cl at ~45 ppm and Pyrazole-CH₂- at ~30 ppm): The two carbons of the ethyl chain will show distinct signals. The carbon atom bonded to the chlorine will be at a higher chemical shift compared to the carbon attached to the pyrazole ring.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound is based on the characteristic vibrational frequencies of its functional groups.[1]

-

N-H Stretch (3150-3000 cm⁻¹): A broad absorption in this region is characteristic of the N-H stretching vibration in the pyrazole ring, often broadened by hydrogen bonding.

-

C-H Stretch (aliphatic, 2950-2850 cm⁻¹): These absorptions arise from the stretching vibrations of the C-H bonds in the chloroethyl side chain.

-

C=N and C=C Stretches (~1550 and ~1450 cm⁻¹): These absorptions are due to the stretching vibrations of the double bonds within the pyrazole ring.

-

C-Cl Stretch (750-700 cm⁻¹): A strong absorption in this region is indicative of the C-Cl stretching vibration.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The predicted mass spectrum of this compound is based on its molecular formula and expected fragmentation pathways.

-

Molecular Ion Peak ([M]⁺, m/z 130/132): The molecular ion peak will appear as a pair of peaks with an intensity ratio of approximately 3:1, which is characteristic of the presence of one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

-

Major Fragmentation Peaks:

-

[M - Cl]⁺ (m/z 95): Loss of a chlorine radical.

-

[M - CH₂Cl]⁺ (m/z 81): Loss of a chloromethyl radical.

-

[M - C₂H₄Cl]⁺ (m/z 67): Cleavage of the entire chloroethyl side chain.

-

Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrumentation: Use a quadrupole or time-of-flight (TOF) mass spectrometer.

-

Acquisition:

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-200).

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. The interpretations are grounded in the fundamental principles of each spectroscopic technique and supported by data from closely related compounds. By following the detailed experimental protocols, researchers can confidently acquire and interpret the spectroscopic data for this important synthetic intermediate, ensuring the quality and integrity of their research in drug discovery and development.

References

An In-depth Technical Guide to 4-(2-chloroethyl)-1H-pyrazole (CAS Number: 438475-37-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-chloroethyl)-1H-pyrazole, with CAS number 438475-37-7, is a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its bifunctional nature, possessing both a reactive chloroethyl group and a versatile pyrazole core, makes it a valuable intermediate for the synthesis of a wide range of complex molecules, including potent biological modulators. This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and associated hazards, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is typically a solid or liquid at room temperature with a molecular weight of 130.58 g/mol .[1] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 438475-37-7 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₇ClN₂ | [1] |

| Molecular Weight | 130.58 g/mol | [1] |

| Physical Form | Solid or liquid | [1] |

| Boiling Point | 282.9±15.0 °C at 760 mmHg | |

| InChI Key | KBGYVEMTQPFYBN-UHFFFAOYSA-N | [1] |

| Purity (typical) | 98% | [1] |

| Storage | Inert atmosphere, room temperature or 4°C | [1] |

Synthesis and Characterization

A general workflow for the synthesis of pyrazole derivatives is depicted below:

Caption: General synthesis of pyrazoles.

Characterization:

The structural confirmation of this compound relies on standard spectroscopic techniques.

-

NMR Spectroscopy:

-

¹H NMR: Expected signals would include those for the two protons on the pyrazole ring (distinct chemical shifts for H3 and H5), and two triplets corresponding to the methylene protons of the chloroethyl group. The NH proton of the pyrazole ring may appear as a broad singlet.

-

¹³C NMR: Resonances for the three pyrazole carbons and the two carbons of the chloroethyl side chain would be observed.

-

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching of the pyrazole ring, C-H stretching of the aromatic and aliphatic portions, C=C and C=N stretching of the pyrazole ring, and a C-Cl stretching vibration.

Reactivity and Mechanism of Action

The reactivity of this compound is dominated by the chloroethyl group, which is a good electrophile susceptible to nucleophilic substitution reactions. This makes the compound an excellent reagent for introducing a pyrazol-4-ylethyl moiety onto various nucleophiles such as amines, phenols, and thiols.

The pyrazole ring itself can also undergo reactions. The N1 position can be alkylated, although this is often less favorable than substitution at the chloroethyl group under neutral or basic conditions. The choice of reaction conditions can direct the selectivity of the reaction.

Caption: Reactivity of the chloroethyl group.

Applications in Drug Discovery and Medicinal Chemistry

A significant application of this compound is in the synthesis of G protein-coupled receptor (GPCR) modulators. A recent patent application describes its use in the preparation of GPR35 modulators. GPR35 is a receptor implicated in various physiological and pathological processes, making it an attractive target for drug discovery.

Experimental Protocol: Synthesis of a GPR35 Modulator Intermediate

The following is a representative, step-by-step methodology adapted from patent literature for the synthesis of a GPR35 modulator intermediate using this compound.

-

Reaction Setup: To a solution of a phenolic precursor (e.g., a substituted hydroxyphenyl benzamide) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate).

-

Addition of Alkylating Agent: Add this compound to the reaction mixture.

-

Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(4-(2-(1H-pyrazol-4-yl)ethoxy)phenyl)benzamide derivative.

Caption: Synthesis of a GPR35 modulator intermediate.

Hazards and Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification:

-

Pictograms:

-

Corrosion

-

Exclamation mark

-

-

Signal Word: Danger

-

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H314: Causes severe skin burns and eye damage.

-

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Toxicology Insights:

While specific toxicological studies on this compound are not extensively published, the presence of the chloroethyl group warrants caution. Chloroethyl-substituted compounds can act as alkylating agents in biological systems, potentially leading to cytotoxicity. The reactivity of such compounds with biological nucleophiles like DNA and proteins is a known mechanism of toxicity for some related substances.[3] Therefore, exposure should be minimized through the use of appropriate personal protective equipment and engineering controls.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its utility in the construction of complex molecules, particularly in the field of GPCR modulation, highlights its importance in modern drug discovery. Researchers and scientists using this compound should be well-versed in its properties, reactivity, and, most importantly, its associated hazards to ensure safe and effective application in their research endeavors. This guide serves as a foundational resource to support such efforts.

References

Biological potential of pyrazole-containing compounds

An In-Depth Technical Guide to the Biological Potential of Pyrazole-Containing Compounds

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its versatile structure is integral to numerous clinically approved drugs, demonstrating a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][4][5] The unique physicochemical characteristics of the pyrazole core, such as its capacity to function as both a hydrogen bond donor and acceptor, contribute significantly to the favorable pharmacokinetic and pharmacodynamic profiles of drug candidates.[6][7] This guide provides a comprehensive overview of contemporary synthetic methodologies, key therapeutic applications with mechanistic insights, detailed experimental protocols, and the critical structure-activity relationships that govern the biological potential of this remarkable heterocyclic system.

The Pyrazole Scaffold: Physicochemical Properties and Synthetic Versatility

The pyrazole ring's aromaticity and the presence of two nitrogen atoms endow it with unique electronic properties.[6] The ring system is relatively stable to oxidation but can undergo electrophilic substitution, typically at the C4 position.[8] The N1 nitrogen can be easily deprotonated and subsequently alkylated or acylated, providing a key handle for structural modification.[8] This synthetic tractability has allowed for the creation of vast libraries of pyrazole derivatives.

Core Synthetic Strategies

The construction of the pyrazole ring has evolved from classical condensation reactions to highly efficient modern catalytic and multicomponent strategies, offering improved yields, regioselectivity, and access to a broader chemical space.[1][9]

-

Knorr Pyrazole Synthesis (and variations): The foundational method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] This remains a robust and widely used strategy for creating diverse pyrazole structures. A common variation utilizes the reaction of α,β-unsaturated ketones (chalcones) with hydrazines.[10][12]

-

[3+2] Dipolar Cycloaddition: This powerful strategy involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile like an alkyne or alkene to form the five-membered ring.[1][10]

-

Multicomponent Reactions (MCRs): MCRs offer significant advantages in efficiency by combining three or more reactants in a single pot to generate complex pyrazole structures, minimizing waste and purification steps.[1]

Caption: Key synthetic pathways to the pyrazole core.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Perhaps the most well-known application of pyrazole-containing compounds is in the treatment of inflammation.[13] The discovery of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the management of inflammatory disorders by offering efficacy comparable to traditional NSAIDs while minimizing gastrointestinal side effects associated with COX-1 inhibition.[14]

Mechanism of Action: The Case of Celecoxib

Celecoxib, a diaryl-substituted pyrazole, is a cornerstone of selective COX-2 inhibition.[15] Its mechanism relies on the selective inhibition of the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[16][17] The chemical structure of celecoxib is crucial for its selectivity; its polar sulfonamide side chain binds to a hydrophilic side pocket region present in the active site of COX-2, an area that is absent in the COX-1 isoform.[18][14] This structural difference allows celecoxib to preferentially block the pro-inflammatory actions of COX-2 while sparing the gastroprotective functions of COX-1.[14]

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Structure-Activity Relationship (SAR) for COX-2 Inhibition

The development of selective COX-2 inhibitors has generated key SAR insights:

-

1,5-Diaryl Substitution: A 1,5-diarylpyrazole scaffold is a common feature.

-

Sulfonamide/Methylsulfone Moiety: A para-sulfonamide or methylsulfone group on one of the phenyl rings (typically at the N1 position) is critical for binding to the specific side pocket of the COX-2 enzyme.[18]

-

Trifluoromethyl Group: The presence of a CF3 group, as seen in celecoxib at the C3 position, often enhances potency and selectivity.[15]

Anticancer Potential: A Multi-Targeted Approach

The pyrazole scaffold is a prolific source of anticancer agents, with derivatives demonstrating activity against a wide array of cancer cell lines and tumor types.[19][20] Their mechanism of action is diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[20][21]

Key Molecular Targets

-

Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's Tyrosine Kinase (BTK).[20] For example, some pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors, showing excellent cytotoxicity against breast cancer cells.[19]

-

Tubulin Polymerization Inhibition: Certain pyrazole analogs act as microtubule-destabilizing agents, arresting the cell cycle at the G2/M phase and inducing apoptosis.[21] Compounds with a 3,4,5-trimethoxyphenyl group have shown significant antimitotic effects.[21]

-

Apoptosis Induction: Beyond cell cycle arrest, pyrazole compounds can induce apoptosis through various mechanisms, including the activation of caspases (CASP3, CASP9) and the inhibition of anti-apoptotic molecules like PDK1 and AKT1.[17]

Table 1: Examples of Pyrazole Derivatives and Their Anticancer Activity

| Compound Class | Target | Cancer Cell Line | Reported Activity (IC50) | Reference |

| Pyrazole Benzothiazole Hybrids | Angiogenesis | HT29, PC3, A549 | 3.17 - 6.77 µM | [19] |

| Pyrazole Carbaldehyde Derivatives | PI3 Kinase | MCF7 (Breast) | 0.25 µM | [19] |

| 1,3,4-Trisubstituted Pyrazoles | Not Specified | HeLa (Cervix) | 4.94 µM | [21] |

| Pyrazole Chalcones | Not Specified | MCF-7 (Breast) | 5.8 µM | [22] |

Antimicrobial and Antiviral Applications

The structural versatility of pyrazoles has been leveraged to develop agents against various pathogens.[12][23] Pyrazole derivatives have demonstrated a broad spectrum of activity, including antibacterial, antifungal, and antiviral effects.[3][24]

-

Antibacterial Activity: Pyrazole-containing compounds have shown efficacy against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) bacteria.[25] The fusion of pyrazole with other heterocyclic rings, such as thiazole or quinoline, has yielded potent hybrid molecules.[25][26] Some imidazo-pyridine substituted pyrazoles have demonstrated broad-spectrum antibacterial activity superior to ciprofloxacin.[25]

-

Antiviral Activity: The pyrazole nucleus is a component of compounds investigated for activity against various viruses, including HIV.[23]

Neuroprotective Properties and CNS Applications

Recent research has highlighted the potential of pyrazole derivatives in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][27] The pyrazole scaffold's ability to act as both a hydrogen-bond donor and acceptor allows it to interact effectively with biological targets in the central nervous system (CNS).[6]

-

Mechanism in Neurodegeneration: Pyrazoline derivatives have been found to inhibit enzymes such as monoamine oxidase (MAO-A and MAO-B) and acetylcholinesterase (AChE), which are key targets in the treatment of depression and Alzheimer's disease, respectively.[28][29]

-

Cannabinoid Receptor Antagonism: Pyrazole derivatives like Rimonabant were developed as potent and specific antagonists for the brain cannabinoid receptor (CB1).[13][30] Structure-activity studies revealed that specific substitutions at the C3, C5, and N1 positions of the pyrazole ring are crucial for high-affinity binding and antagonist activity.[30]

Experimental Protocols: A Guide for the Bench Scientist

The following protocols are provided as validated starting points for the synthesis and biological evaluation of novel pyrazole compounds.

Protocol: Synthesis of a 1,5-Diarylpyrazole via Chalcone Cyclization

This protocol describes a common and reliable method for synthesizing pyrazoles, which is a foundational step for creating libraries for screening.

Causality: This two-step approach is chosen for its robustness. The initial Claisen-Schmidt condensation to form the chalcone intermediate is highly efficient for a wide range of aldehydes and ketones. The subsequent cyclization with a substituted hydrazine is a classic, high-yielding method to form the thermodynamically stable pyrazole ring.

-

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

In a round-bottom flask, dissolve an appropriate acetophenone (1.0 eq) and an aromatic aldehyde (1.0 eq) in ethanol.

-

Cool the mixture in an ice bath and add an aqueous solution of NaOH (2.0 eq) dropwise with constant stirring.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter the solid, wash thoroughly with water until neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone intermediate.

-

-

Step 2: Pyrazole Formation

-

Suspend the synthesized chalcone (1.0 eq) in glacial acetic acid or ethanol.

-

Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a therapeutically relevant variant like 4-sulfonamidophenyl hydrazine hydrochloride) (1.1 eq).[1]

-

Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Collect the resulting solid precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 1,5-diarylpyrazole.[1]

-

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity and selectivity of synthesized compounds against COX enzymes.

Trustworthiness: This protocol is self-validating by including both a non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (Celecoxib) as controls. This allows for the direct comparison of a novel compound's potency and selectivity against established standards, ensuring the reliability of the results.

-

Enzyme and Substrate Preparation:

-

Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent like glutathione.

-

Prepare a solution of arachidonic acid (substrate) in ethanol.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations (typically a serial dilution). Include wells for a vehicle control (DMSO) and reference inhibitors (Indomethacin, Celecoxib).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

-

Detection and Analysis:

-

Stop the reaction by adding a quench solution (e.g., 1 M HCl).

-

Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

Caption: Workflow for screening pyrazole anti-inflammatory agents.

Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its remarkable structural and electronic properties have made it a "privileged" core for developing therapeutics against a wide range of human diseases. From the well-established anti-inflammatory effects of COX-2 inhibitors to the promising multi-targeted approaches in cancer and the emerging potential in neurodegenerative disorders, pyrazole-containing compounds continue to be a fertile ground for innovation.

Future research will likely focus on the development of pyrazole derivatives with even greater target selectivity and improved safety profiles. The application of modern synthetic methods, computational docking studies, and high-throughput screening will undoubtedly accelerate the discovery of the next generation of pyrazole-based drugs, further solidifying the enduring legacy of this versatile heterocyclic scaffold in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. jchr.org [jchr.org]

- 3. jchr.org [jchr.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 15. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. ClinPGx [clinpgx.org]

- 18. Celecoxib - Wikipedia [en.wikipedia.org]

- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. srrjournals.com [srrjournals.com]

- 23. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 24. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 30. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of Pyrazole: A Technical Guide to its Synthesis, from Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core - A Cornerstone of Modern Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a titan in the world of medicinal and agricultural chemistry. Its versatile structure has been integrated into a multitude of blockbuster drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscoring its profound impact on human health.[1][2] This guide provides a comprehensive exploration of the discovery and evolution of pyrazole synthesis, offering a deep dive into the core methodologies that have shaped this critical field of organic chemistry. From the seminal work of Ludwig Knorr to the sophisticated techniques of the 21st century, we will dissect the mechanisms, experimental protocols, and field-proven insights that empower researchers to harness the synthetic potential of this remarkable scaffold.

The Dawn of Pyrazole Synthesis: A Tale of Two Pioneers

The history of pyrazole synthesis is intrinsically linked to two German chemists, Ludwig Knorr and Hans von Pechmann, whose pioneering work in the late 19th century laid the foundational principles for this entire class of compounds.

1883: The Knorr Pyrazole Synthesis - A Serendipitous Discovery

In 1883, Ludwig Knorr, while investigating quinine derivatives, serendipitously discovered the first synthesis of a substituted pyrazole.[3][4] His work, "Einwirkung von Acetessigester auf Phenylhydrazin" (Action of Acetoacetic Ester on Phenylhydrazine), published in Berichte der deutschen chemischen Gesellschaft, described the condensation of ethyl acetoacetate with phenylhydrazine to produce 1-phenyl-3-methyl-5-pyrazolone.[3][5] This reaction, now famously known as the Knorr Pyrazole Synthesis , remains one of the most fundamental and widely used methods for constructing the pyrazole core.[5][6]

The elegance of the Knorr synthesis lies in its simplicity: the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][5] The mechanism, typically acid-catalyzed, involves an initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1][2]

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric products.[7] The outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[7]

-

Electronic Effects: The more electrophilic carbonyl carbon is typically the site of initial attack. For instance, in a dicarbonyl with an electron-withdrawing group, the adjacent carbonyl is more reactive.

-

Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can direct the reaction to the less sterically hindered carbonyl group.

-

Reaction pH: The acidity of the medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby influencing the initial point of attack and the final product ratio.[7]

This protocol is based on the original 1883 publication by Ludwig Knorr.[3]

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

Reaction vessel suitable for heating on a water bath

Procedure:

-

Combine 100 g of phenylhydrazine and 125 g of ethyl acetoacetate in a reaction vessel at ambient temperature. An initial condensation will occur, forming an oily product and water.

-

Separate the water from the oily condensation product.

-

Heat the oily product on a water bath for an extended period to induce cyclization.

-

Upon cooling, the product solidifies. The solid 1-phenyl-3-methyl-5-pyrazolone is then collected. Modern procedures would typically include a recrystallization step from a solvent like ethanol for purification.[3]

Expanding the Armamentarium: Key Synthetic Methodologies

Following Knorr's discovery, the field of pyrazole synthesis rapidly expanded. Several other key methodologies have emerged, each offering unique advantages in terms of substrate scope, regioselectivity, and reaction conditions.

The Pechmann Pyrazole Synthesis: A 1,3-Dipolar Cycloaddition Approach

In 1898, Hans von Pechmann reported a different approach to pyrazole synthesis: the reaction of diazomethane with acetylene.[8][9] This reaction is a classic example of a 1,3-dipolar cycloaddition , a powerful tool in heterocyclic chemistry.[10]

The Pechmann synthesis involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile) to form the pyrazole ring directly.[10] The analogous reaction with alkenes yields pyrazolines, which can then be oxidized to pyrazoles.

The reaction proceeds through a concerted pericyclic mechanism, where the three atoms of the diazo compound and two atoms of the alkyne come together in a single step to form the five-membered ring.

References

- 1. name-reaction.com [name-reaction.com]

- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jk-sci.com [jk-sci.com]

- 6. rsc.org [rsc.org]

- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 8. Hans von Pechmann [a.osmarks.net]

- 9. scribd.com [scribd.com]

- 10. Pechmann Pyrazole Synthesis [drugfuture.com]

An In-depth Technical Guide to the Safe Handling of 4-(2-chloroethyl)-1H-pyrazole

Abstract: This technical guide provides a comprehensive overview of the essential safety and handling precautions for 4-(2-chloroethyl)-1H-pyrazole, a heterocyclic compound with significant potential in synthetic chemistry and drug development. Based on its chemical structure, this compound is classified as corrosive and is a suspected alkylating agent, necessitating stringent safety protocols. This document outlines the toxicological rationale for these precautions and offers detailed, field-proven methodologies for risk assessment, personal protective equipment (PPE) selection, experimental procedures, spill control, and waste disposal. It is intended for researchers, chemists, and drug development professionals who handle this or structurally similar reagents.

Hazard Analysis and Toxicological Profile

Intrinsic Chemical Hazards

This compound is a bifunctional molecule featuring a pyrazole ring and a reactive 2-chloroethyl side chain. While comprehensive toxicological data for this specific molecule is not widely published, its hazard profile can be reliably inferred from its structural components and the data available from chemical suppliers.

The compound is classified with the following GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage. [1]

The signal word for this compound is "Danger" .[1] This classification places it in a high-hazard category, primarily due to its corrosive nature.

The Causality Behind the Corrosivity: The Alkylating Agent Hypothesis

The presence of the 2-chloroethyl group is of paramount toxicological concern. This functional group is a hallmark of classical alkylating agents, such as the nitrogen mustards.[2] The mechanism of toxicity for such compounds involves intramolecular cyclization, where the lone pair of electrons on the pyrazole nitrogen can attack the carbon bearing the chlorine, forming a highly reactive, strained aziridinium-like intermediate. This electrophilic species can then be attacked by biological nucleophiles, such as the amine, sulfhydryl, or hydroxyl groups found on proteins and, most critically, on the bases of DNA.[2]

This covalent modification (alkylation) of essential biomolecules disrupts their function, leading to rapid cell death upon acute exposure. This is the underlying mechanism for the observed severe chemical burns to the skin and eyes. Furthermore, alkylation of DNA is a well-established mechanism of mutagenesis and carcinogenesis.[2] Therefore, in the absence of specific data to the contrary, This compound must be handled as a suspected carcinogen and mutagen. This conservative approach is essential for ensuring long-term personnel safety.

The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management follows a "Hierarchy of Controls" to minimize exposure. This approach prioritizes systemic changes over reliance on individual behavior.

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

-

Elimination/Substitution: The most effective control is to avoid using the chemical altogether or substitute it with a less hazardous alternative. If the 2-chloroethyl moiety is essential for the desired reactivity, this may not be feasible.

-

Engineering Controls: These are physical changes to the workspace to isolate the hazard. For this compound, handling is mandatory within a certified chemical fume hood to prevent inhalation of dust or vapors and to contain any potential spills.[3]

-

Administrative Controls: These are procedural controls. This includes developing Standard Operating Procedures (SOPs), restricting access to authorized personnel, and providing comprehensive training on the specific hazards of this compound.[4]

-

Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with the controls above.

Personal Protective Equipment (PPE) Protocol

Given the corrosive nature and suspected alkylating activity, a comprehensive PPE protocol is required.

| PPE Category | Specification | Rationale |

| Hand Protection | Double Gloving: Inner nitrile glove tucked under the lab coat cuff, outer heavyweight nitrile or neoprene gloves pulled over the cuff. Regularly inspect for tears or punctures. Change outer glove immediately upon contamination.[5] | The corrosive nature necessitates robust barrier protection. Double gloving provides redundancy in case the outer glove is breached. Nitrile and neoprene offer good resistance to a range of chemicals.[6] |

| Eye & Face Protection | Chemical splash goggles AND a full-face shield. | Protects against splashes of solutions and airborne particles from reaching the eyes and mucous membranes of the face. Standard safety glasses are insufficient.[7] |

| Body Protection | A flame-resistant lab coat with tight-fitting cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities (>1 g) or solutions. | Provides a barrier against splashes and spills to the torso and arms. |

| Respiratory Protection | Not typically required if all handling of solids and solutions is performed within a certified chemical fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is required. | The fume hood is the primary engineering control for respiratory protection. Respirators are reserved for non-routine events and emergencies. |

Standard Operating Procedures (SOPs)

SOP for Weighing and Dispensing Solid this compound

-

Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood sash is at the lowest practical working height. Place a plastic-backed absorbent liner on the work surface.

-

Designated Area: Perform all manipulations within a designated area of the fume hood.

-

Weighing: Use a tared, sealed container (e.g., a vial with a cap) for weighing. Do not weigh the compound on open paper. Briefly remove the cap, add the approximate amount of solid using a clean spatula, and immediately re-cap the container.

-

Cleaning: After dispensing, carefully wipe the spatula with a solvent-dampened cloth (e.g., isopropanol), placing the used cloth into a designated solid hazardous waste bag within the hood. Decontaminate the balance area.

-

Transport: Securely cap the container before removing it from the fume hood.

SOP for Preparing a Solution

-

Preparation: Follow steps 1 and 2 from the weighing SOP.

-

Solvent Addition: Add the solvent to the reaction vessel first. Then, using a powder funnel, add the pre-weighed solid this compound directly into the solvent under an inert atmosphere if required by the reaction chemistry.

-

Rinsing: Rinse the weighing container and funnel with a small amount of solvent, adding the rinse to the reaction vessel to ensure a complete transfer.

-

Mixing: Stir the solution within the sealed reaction vessel inside the fume hood.

Storage, Spill, and Disposal Protocols

The lifecycle of the chemical from receipt to disposal must be managed with a consistent level of safety.

Caption: The safe handling workflow for this compound.

Storage Requirements

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive and toxic chemicals.[1]

-

Container: Keep in the original, tightly sealed container.

-

Incompatibilities: Segregate from strong bases, strong oxidizing agents, and strong nucleophiles. The chloroethyl group can be reactive, and the pyrazole ring has acidic and basic sites.

-

Inventory: Maintain an accurate inventory to track usage and quantity on hand.

Emergency Spill Procedures

-

Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and call emergency services.

-

Assess: If the spill is small and contained within a fume hood, and you are trained to do so, proceed with cleanup.

-

PPE: Don appropriate respiratory protection (OV/AG respirator) in addition to standard lab PPE.

-

Neutralize & Absorb: Cover the spill with an absorbent, inert material (e.g., vermiculite, sand). For acidic solutions, you can cautiously neutralize with a weak base like sodium bicarbonate.

-

Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate: Decontaminate the spill area. A common procedure is to wash the area with a soap and water solution, followed by a 10% bleach solution, and finally a water rinse.[8][9] All cleaning materials must be disposed of as hazardous waste.

Waste Disposal

-

Segregation: Do not mix waste containing this compound with other waste streams. Maintain separate, clearly labeled containers for:

-

Solid Waste: Contaminated PPE, absorbent materials, weighing papers.

-

Liquid Waste: Unused solutions, reaction mixtures, and decontamination rinses.

-

-

Labeling: All waste containers must be sealed, properly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Toxic).

-

Disposal: Dispose of all waste through your institution's certified hazardous waste management program. Do not pour down the drain.[10]

Conclusion

This compound is a valuable research chemical whose hazardous properties demand the highest level of respect and care. Its corrosive nature is immediately apparent, while its potential as a potent alkylating agent necessitates long-term vigilance. By understanding the chemical principles behind its toxicity and rigorously applying the hierarchy of controls—from mandatory fume hood use to meticulous PPE protocols and waste management—researchers can safely harness its synthetic utility while ensuring the protection of themselves and their colleagues.

References

- 1. This compound | 438475-37-7 [sigmaaldrich.com]

- 2. Mustard gas - Wikipedia [en.wikipedia.org]

- 3. md.rcm.upr.edu [md.rcm.upr.edu]

- 4. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. safetyandhealthmagazine.com [safetyandhealthmagazine.com]

- 7. Corrosive Chemicals | Hellman & Associates [ehscompliance.com]

- 8. Decontamination of Biohazards and Infectious Agents | UMN University Health & Safety [hsrm.umn.edu]

- 9. uab.cat [uab.cat]

- 10. Biosafety/Biocontainment Plan Guidance: Appendix 1 | Compliance | Federal Select Agent Program [selectagents.gov]

Methodological & Application

Application Note: Protocol for N-Alkylation of Pyrazole with Dichloroethane

Abstract

This technical guide provides a comprehensive protocol for the N-alkylation of pyrazole using 1,2-dichloroethane. The N-alkylation of pyrazoles is a foundational synthetic transformation for accessing a wide array of molecules with significant applications in medicinal chemistry and materials science.[1][2][3][4] The use of 1,2-dichloroethane as a bifunctional electrophile offers a direct route to 1,2-di(pyrazol-1-yl)ethane, a valuable bidentate ligand. This document outlines the underlying chemical principles, a detailed step-by-step experimental procedure, safety considerations, and methods for characterization of the final product. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for this transformation.

Introduction and Scientific Background

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[4] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][3] N-alkylation is a common strategy to modify the properties of the pyrazole ring, influencing its biological activity and physical characteristics.[2][5] However, the regioselective N-alkylation of unsymmetrically substituted pyrazoles can be challenging due to the similar nucleophilicity of the two nitrogen atoms, often resulting in a mixture of N1 and N2 alkylated isomers.[1][2][6]

For unsubstituted pyrazole, the two nitrogen atoms are equivalent, simplifying the regioselectivity challenge. The reaction with a dihaloalkane like 1,2-dichloroethane (DCE) proceeds via a sequential nucleophilic substitution (SN2) mechanism. In the first step, the pyrazole anion, generated in situ by a base, attacks one of the electrophilic carbon atoms of DCE, displacing a chloride ion. The resulting intermediate, 1-(2-chloroethyl)-1H-pyrazole, can then react with a second equivalent of the pyrazole anion to form the desired 1,2-di(pyrazol-1-yl)ethane.

Mechanistic Considerations

The overall reaction can be summarized as follows:

2 Pyrazole + Cl-CH2-CH2-Cl + 2 Base → (Pyrazole)-CH2-CH2-(Pyrazole) + 2 Base·HCl

The choice of base and solvent is crucial for the success of this reaction. A suitable base must be strong enough to deprotonate the pyrazole (pKa ≈ 14.2 in water) but not so strong as to cause side reactions with the solvent or the alkylating agent.[7] Common bases include alkali metal carbonates (e.g., K2CO3, Cs2CO3) and hydrides (e.g., NaH).[7] Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to ensure the solubility of the pyrazole salt and promote the SN2 reaction.[7]

Phase transfer catalysis (PTC) offers an alternative and often more environmentally friendly approach, allowing the use of weaker inorganic bases and a broader range of solvents.[8][9][10][11]

Regioselectivity in Substituted Pyrazoles

While this protocol focuses on unsubstituted pyrazole, it is important to note that for substituted pyrazoles, the regioselectivity of N-alkylation is influenced by steric and electronic factors.[1][6] Generally, alkylation occurs at the less sterically hindered nitrogen atom.[6][12][13][14] The electronic nature of substituents on the pyrazole ring also plays a role in directing the alkylation.[6]

Safety Precautions

1,2-Dichloroethane (DCE) is a highly flammable, toxic, and carcinogenic substance. [15][16][17][18][19] All manipulations involving DCE must be performed in a well-ventilated chemical fume hood.[15][17] Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[16][18]

Potassium carbonate (K2CO3) is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Dimethylformamide (DMF) is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen. Handle with care in a chemical fume hood.

Consult the Safety Data Sheets (SDS) for all reagents before commencing the experiment.[15][16][17][18][19]

Experimental Protocol

This protocol details the synthesis of 1,2-di(pyrazol-1-yl)ethane.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Purity | Supplier |

| Pyrazole | C₃H₄N₂ | 68.08 | 1.36 g | 20 | ≥98% | Sigma-Aldrich |

| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | 0.44 mL | 10 | ≥99% | Sigma-Aldrich |

| Potassium Carbonate | K₂CO₃ | 138.21 | 3.04 g | 22 | ≥99% | Sigma-Aldrich |

| Dimethylformamide | C₃H₇NO | 73.09 | 20 mL | - | Anhydrous | Sigma-Aldrich |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or argon gas inlet

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Reaction Setup and Procedure

The following diagram illustrates the general workflow for the N-alkylation of pyrazole with dichloroethane.

Figure 1: General experimental workflow for the synthesis of 1,2-di(pyrazol-1-yl)ethane.

Step-by-Step Procedure:

-

To a dry 100 mL round-bottom flask, add pyrazole (1.36 g, 20 mmol) and potassium carbonate (3.04 g, 22 mmol).

-

Add a magnetic stir bar and anhydrous dimethylformamide (20 mL).

-

Equip the flask with a reflux condenser and flush the system with nitrogen or argon gas.

-

With vigorous stirring, add 1,2-dichloroethane (0.44 mL, 10 mmol) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C using a heating mantle or oil bath.

-

Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material (pyrazole) is consumed (typically 12-24 hours).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DMF.

-

The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1,2-di(pyrazol-1-yl)ethane as a solid.

Characterization

The identity and purity of the synthesized 1,2-di(pyrazol-1-yl)ethane can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the structure of the product.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point: To assess the purity of the final compound.

Discussion of Results and Optimization

The described protocol provides a reliable method for the synthesis of 1,2-di(pyrazol-1-yl)ethane. The yield of the reaction is typically good, but can be influenced by several factors:

-

Anhydrous Conditions: The presence of water can quench the pyrazole anion and lead to lower yields.[7] Therefore, using anhydrous solvents and reagents is critical.

-

Base Strength and Solubility: The choice of base is important. While potassium carbonate is effective, stronger bases like sodium hydride (NaH) in a non-protic solvent like THF can also be used.[7] The solubility of the base in the reaction solvent can also impact the reaction rate.

-

Reaction Temperature: The reaction rate is temperature-dependent. Higher temperatures can accelerate the reaction but may also lead to the formation of side products. The optimal temperature should be determined empirically.

-

Purity of Reagents: The purity of the starting materials, particularly the pyrazole and 1,2-dichloroethane, is essential for obtaining a clean product and high yield.

Conclusion

This application note provides a detailed and robust protocol for the N-alkylation of pyrazole with 1,2-dichloroethane to synthesize 1,2-di(pyrazol-1-yl)ethane. By following the outlined procedures and safety precautions, researchers can successfully perform this valuable synthetic transformation. The principles and techniques described herein can be adapted for the N-alkylation of other pyrazole derivatives, with careful consideration of the potential for regioisomer formation in unsymmetrically substituted systems.

References

- 1. mdpi.com [mdpi.com]

- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]

- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [ouci.dntb.gov.ua]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com [carlroth.com]

- 18. lobachemie.com [lobachemie.com]

- 19. biochemopharma.fr [biochemopharma.fr]

Using 4-(2-chloroethyl)-1H-pyrazole in multicomponent reactions

Application Notes & Protocols

Topic: Leveraging 4-(2-chloroethyl)-1H-pyrazole in a Ugi-Adduct/Intramolecular Cyclization Strategy for the Synthesis of Novel Fused Pyrazolo-Diazepine Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold Meets a Powerful Strategy

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Multicomponent reactions (MCRs), which enable the synthesis of complex molecules from three or more starting materials in a single pot, have become an indispensable tool in drug discovery for their efficiency and atom economy.[4][5]

This application note details a powerful, two-step synthetic strategy that unites the versatility of the Ugi four-component reaction (Ugi-4CR) with the unique reactivity of a this compound-derived building block. The 2-chloroethyl moiety serves as a latent electrophile, which, after its incorporation into a Ugi adduct, participates in a subsequent intramolecular cyclization to yield novel and complex fused pyrazolo-diazepine heterocyclic systems. This approach provides a rapid and modular route to libraries of drug-like molecules from simple, readily accessible starting materials.

Principle of the Method: A Ugi/Post-Cyclization Domino Approach

The overall strategy is a one-pot, two-step process that first leverages the Ugi-4CR to rapidly build a linear, peptoid-like intermediate. This intermediate is strategically designed to contain both a nucleophile (a newly formed secondary amide) and an electrophile (the 2-chloroethyl group). The second step involves a base-mediated intramolecular nucleophilic substitution (SN2) reaction, where the amide nitrogen attacks the electrophilic carbon of the chloroethyl side chain, leading to the formation of a seven-membered diazepine ring fused to the pyrazole core.

This domino approach is highly convergent and allows for significant molecular diversity, as three of the four components in the initial Ugi reaction can be varied, leading to a wide range of final products with different stereochemical and electronic properties.

Visualizing the Workflow

Caption: Overall workflow of the Ugi/Intramolecular Cyclization strategy.

Detailed Experimental Protocols

This protocol describes the synthesis of a representative fused pyrazolo-diazepine scaffold from a hypothetical but plausible starting material, 4-(2-chloroethyl)-1-(carboxymethyl)-1H-pyrazole, benzaldehyde, benzylamine, and tert-butyl isocyanide.

Materials and Reagents

| Reagent | MW ( g/mol ) | Role | Purity | Supplier |

| 4-(2-chloroethyl)-1-(carboxymethyl)-1H-pyrazole | 202.62 | Carboxylic Acid | >95% | (Custom Synth) |

| Benzaldehyde | 106.12 | Aldehyde | >99% | Sigma-Aldrich |

| Benzylamine | 107.15 | Amine | >99% | Sigma-Aldrich |

| tert-Butyl isocyanide | 83.13 | Isocyanide | 98% | Sigma-Aldrich |

| Methanol (MeOH), anhydrous | 32.04 | Solvent (Ugi) | >99.8% | Sigma-Aldrich |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | 24.00 | Base | 60% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | Solvent (Cycl.) | >99.8% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | 88.11 | Extraction Solvent | HPLC | Fisher Scientific |

| Saturated aq. NaHCO3 | - | Quenching Agent | - | Lab Prepared |

| Brine | - | Washing Agent | - | Lab Prepared |

| Anhydrous MgSO4 | 120.37 | Drying Agent | - | Sigma-Aldrich |

Part A: Ugi Four-Component Reaction to Synthesize the Linear Adduct (5)

Causality Behind Experimental Choices:

-

Solvent: Methanol is an excellent solvent for the Ugi reaction as it effectively solvates the starting materials and the polar intermediates, facilitating the reaction.[6][7]

-

Stoichiometry: The reaction is typically run with equimolar amounts of the four components. A slight excess of the more volatile components (like the isocyanide or aldehyde) can be used to drive the reaction to completion.

-

Temperature: The Ugi reaction is often exothermic and proceeds readily at room temperature, making it highly energy-efficient.[6]

Step-by-Step Protocol:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-chloroethyl)-1-(carboxymethyl)-1H-pyrazole (1.0 g, 4.94 mmol, 1.0 equiv).

-

Dissolve the pyrazole derivative in 20 mL of anhydrous methanol.

-

To the stirred solution, add benzylamine (0.53 g, 0.54 mL, 4.94 mmol, 1.0 equiv) followed by benzaldehyde (0.52 g, 0.50 mL, 4.94 mmol, 1.0 equiv).

-

Stir the mixture at room temperature for 15 minutes to allow for the formation of the imine intermediate.

-

Carefully add tert-butyl isocyanide (0.41 g, 0.56 mL, 4.94 mmol, 1.0 equiv) to the reaction mixture dropwise. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

-

Seal the flask and stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude Ugi adduct (5). The product can be purified by column chromatography on silica gel if necessary, or used directly in the next step.

Part B: Intramolecular Cyclization to the Fused Pyrazolo-Diazepine (6)

Causality Behind Experimental Choices:

-